2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol involves its interaction with molecular targets such as enzymes and proteins. The compound’s phenol-imine form is particularly active in binding to these targets, affecting their function and activity. Molecular docking studies have demonstrated its potential binding sites and interactions within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol include:
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}phenol: This compound has a similar structure but differs in the position of the bromine and fluorine atoms.
2-{(E)-[(2-bromo-4-chlorophenyl)imino]methyl}phenol: This compound has a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)iminomethyl]-4-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-11-6-10(16)2-3-12(11)17-7-8-5-9(15)1-4-13(8)18/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUJIHFPCUPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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